molecular formula C2H2ClN3O B1655006 2-azidoacetyl Chloride CAS No. 30426-58-5

2-azidoacetyl Chloride

Cat. No.: B1655006
CAS No.: 30426-58-5
M. Wt: 119.51 g/mol
InChI Key: SUHXTVABLHHRST-UHFFFAOYSA-N
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Description

2-Azidoacetyl Chloride is a chemical compound with the molecular formula C2H2ClN3O . It has an average mass of 119.510 Da and a Monoisotopic mass of 118.988640 Da .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloroacetic acid and NaN3 . It can also be prepared from the reaction of 2-azidoacetic acid and Oxalyl chloride .


Molecular Structure Analysis

The molecule contains a total of 8 bonds. There are 6 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, and 1 acyl halogenide . It contains 9 atoms in total; 2 Hydrogen atoms, 2 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom .


Chemical Reactions Analysis

This compound is used in the synthesis of azamacrolides, which are evaluated for their quorum sensing inhibitor activities on the Agrobacterium tumefaciens . The azido sugars are fed to cells or organisms and integrated by the glycan biosynthetic machinery into various glycoconjugates .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.303 g/cm3 at 25 °C . It has 4 H bond acceptors, 0 H bond donors, 2 freely rotating bonds, and 0 Rule of 5 violations . The ACD/LogP value is 0.57 .

Safety and Hazards

The safety data sheet for Acetyl Chloride, a related compound, indicates that it is highly flammable and causes severe skin burns and eye damage . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions of 2-Azidoacetyl Chloride research could involve its use in the development of novel quorum sensing inhibitors. This is due to its role in the synthesis of azamacrolides, which have shown potential in inhibiting quorum sensing .

Properties

IUPAC Name

2-azidoacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN3O/c3-2(7)1-5-6-4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHXTVABLHHRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447932
Record name 2-azidoacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30426-58-5
Record name 2-azidoacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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